![molecular formula C12H18N2O B2543508 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2202461-62-7](/img/structure/B2543508.png)
5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a methyl group on the pyridine ring, as well as a 1-methylpyrrolidinyl group. This structure is indicative of a compound that could be involved in various chemical reactions and possess a range of physical and chemical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves catalytic systems or multistep reactions. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates, which share a similar pyrrolidinyl moiety, was achieved using a FeCl2/Et3N binary catalytic system in a one-pot mode, starting from 5-methoxyisoxazoles and pyridinium ylides . This method showcases the potential for catalytic systems to facilitate the synthesis of complex molecules that include pyrrolidinyl and methoxy groups on a pyridine ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine often features coordination with metals, as seen in mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine . These complexes can adopt various geometries, such as tetrahedral, octahedral, and other coordination spheres, indicating that the compound may also form complexes with metals and exhibit diverse structural features.
Chemical Reactions Analysis
Compounds with pyrrolidinyl and methoxy substituents on a pyridine ring can undergo a variety of chemical reactions. For example, 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one showed reactivity with aldehydes and acyl chlorides, followed by reduction, leading to the synthesis of enantio-enriched compounds . This suggests that 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine could also participate in similar reactions, potentially leading to the formation of various derivatives with different substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine are influenced by their molecular structure. For instance, the photoluminescent properties of certain ligands and their complexes were studied, indicating that such compounds can exhibit interesting optical properties . Additionally, the synthesis of related compounds has been optimized for large-scale production, which implies that the compound may also be synthesized efficiently on a large scale .
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
The development of efficient synthesis methods for heterocyclic compounds closely related to "5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" is crucial for advancing pharmaceutical and chemical research. For example, the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates showcases methodologies for accessing these core structures with high yield, demonstrating the importance of such compounds in chemical synthesis (Morgentin et al., 2009).
Catalytic Applications
Certain derivatives of "5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" have been investigated for their potential as catalysts in chemical reactions. For instance, palladium complexes incorporating imino)pyridine ligands derived from related compounds have shown promise as selective catalysts for ethylene dimerization, highlighting the role of these compounds in catalysis and material science (Nyamato et al., 2015).
Organic Light-Emitting Diodes (OLEDs) and Fluorophores
Research into the photophysical properties of pyridine derivatives, including those related to "5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine," has led to the development of highly emissive fluorophores. These compounds exhibit strong fluorescence in both solution and the solid state, making them candidates for use in OLEDs and as fluorescent markers (Hagimori et al., 2019).
Antiviral and Insecticidal Activities
Pyridine derivatives have been evaluated for their biological activities, including antiviral and insecticidal properties. Although directly related studies on "5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" were not found, research on similar compounds has demonstrated significant potential in these areas, underscoring the broad applicability of pyridine derivatives in biomedical research (Bakhite et al., 2014).
Corrosion Inhibition
Pyridine derivatives, by extension, could be explored for their corrosion inhibition properties on various metals in acidic environments. Research on related compounds has shown promising results, indicating the potential of "5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" derivatives in protecting metals from corrosion, which is of significant interest in materials science and engineering (Ansari et al., 2015).
Eigenschaften
IUPAC Name |
5-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-5-6-12(13-8-10)15-9-11-4-3-7-14(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLSMTJBGKRQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

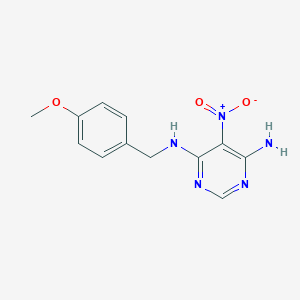
![4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2543426.png)
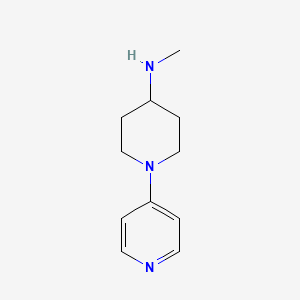
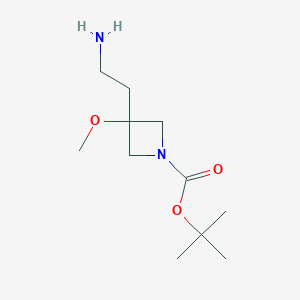

![2,3-Dichloro-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2543432.png)
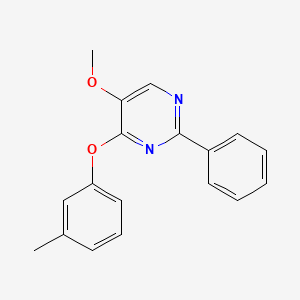
![7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2543438.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2543440.png)
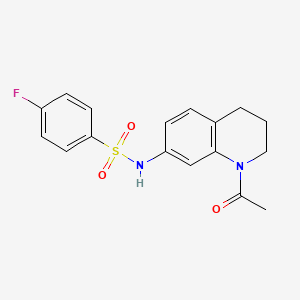
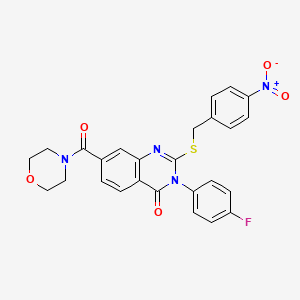
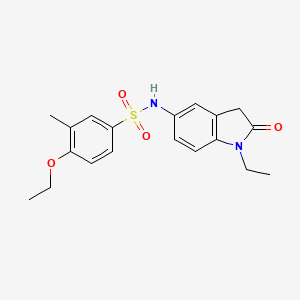
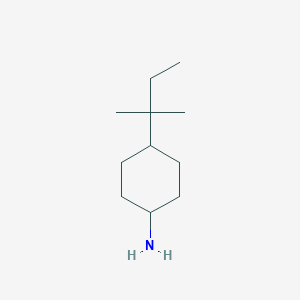
![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)